molecular formula C14H16N2O3 B7886626 N-{5-nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-yl}acetamide

N-{5-nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-yl}acetamide

Cat. No.: B7886626
M. Wt: 260.29 g/mol
InChI Key: IRNMWZYNJKGUKX-UHFFFAOYSA-N
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Description

N-{5-nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-yl}acetamide: is a complex organic compound characterized by its unique tricyclic structure and the presence of a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-yl}acetamide typically involves multiple steps. The starting material is often a tricyclic dodeca-2,4,6-triene derivative, which undergoes nitration to introduce the nitro group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The subsequent acetamidation step involves reacting the nitrated intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-{5-nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-yl}acetamide can undergo reduction reactions to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic rings in the tricyclic structure can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Halogens (chlorine, bromine), sulfuric acid.

Major Products Formed:

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated tricyclic compounds.

Scientific Research Applications

Chemistry: N-{5-nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-yl}acetamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its nitro group can participate in redox reactions, making it a candidate for studying oxidative stress and related cellular processes.

Medicine: The compound’s potential medicinal applications are being explored, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-{5-nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-yl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The tricyclic structure allows for specific binding interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

  • 5-nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine
  • Tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylamine

Comparison: N-{5-nitrotricyclo[6220~2,7~]dodeca-2,4,6-trien-4-yl}acetamide is unique due to the presence of both a nitro group and an acetamide group, which confer distinct chemical properties and reactivity

This detailed article provides a comprehensive overview of N-{5-nitrotricyclo[6220~2,7~]dodeca-2,4,6-trien-4-yl}acetamide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(5-nitro-4-tricyclo[6.2.2.02,7]dodeca-2,4,6-trienyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8(17)15-13-6-11-9-2-4-10(5-3-9)12(11)7-14(13)16(18)19/h6-7,9-10H,2-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNMWZYNJKGUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C3CCC(C2=C1)CC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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